5-Chloro-methiozolin

Description

Context within Modern Weed Science and Plant Protection

The management of undesirable vegetation, or weeds, is a fundamental challenge in modern agriculture and land management. Weeds compete with cultivated crops for essential resources such as sunlight, water, and nutrients, which can lead to significant reductions in crop yield and quality. moa-technology.com Effective weed control is therefore a critical component of integrated pest management strategies aimed at ensuring global food security. For decades, synthetic herbicides have been the most effective and widely used tool for weed management in large-scale agriculture. researchgate.net

The isoxazoline (B3343090) class of chemicals represents a significant area of research in the development of new crop protection agents. google.com While initially explored and commercialized primarily for their insecticidal properties, certain isoxazoline derivatives have demonstrated potent herbicidal activity. sci-hub.secabidigitallibrary.org This dual activity highlights the versatility of the isoxazoline scaffold in designing new active ingredients for crop protection. The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) have established classification systems based on the mode of action of herbicides to help manage and mitigate the development of herbicide resistance. weedscience.orgbcpcpesticidecompendium.org Isoxazoline herbicides like pyroxasulfone (B108660) are categorized as inhibitors of very-long-chain fatty acid (VLCFA) synthesis. nii.ac.jpnih.govjst.go.jp The continuous emergence of herbicide-resistant weed biotypes necessitates the discovery and development of herbicides with novel modes of action or new chemical families within existing modes of action. moa-technology.comoregonstate.edu

Evolution of Novel Herbicide Chemistries

The history of herbicide development since the mid-20th century has been marked by the introduction of various chemical classes, each with a specific mode of action. researchgate.net The period after World War II saw the advent of synthetic organic herbicides, which revolutionized agricultural practices. nih.gov However, the intensive use of a limited number of herbicide modes of action has led to the widespread evolution of herbicide-resistant weeds, posing a major threat to sustainable agriculture. moa-technology.com

This challenge has spurred research into novel herbicide chemistries. The discovery of new herbicide classes has, however, slowed significantly in recent decades. moa-technology.comjst.go.jp The last major new herbicide mode of action was introduced in the 1980s. moa-technology.com Consequently, there is a pressing need for innovation in herbicide discovery. The isoxazoline chemical class has emerged as a promising area of investigation. While some isoxazoline herbicides inhibit VLCFA synthesis, research continues to explore other potential modes of action within this chemical family. cabidigitallibrary.orgnii.ac.jp The development of compounds like 5-Chloro-methiozolin and its analogues represents a focused effort to explore the herbicidal potential of the isoxazoline scaffold, aiming to provide new tools for weed management. researchgate.net

Overview of Research Trajectories for 5-Chloro-methiozolin Analogues

Research into 5-Chloro-methiozolin and its analogues is part of a broader effort to synthesize and evaluate new isoxazoline derivatives for their herbicidal efficacy. Scientists have systematically designed and synthesized series of isoxazoline compounds, modifying various parts of the molecule to understand structure-activity relationships. For instance, studies have focused on 5-benzyloxymethyl-3-(thiophen-5-yl)-1,2-isoxazoline derivatives, which have shown high herbicidal activity against major weeds in rice paddies with good crop selectivity. researchgate.net

One notable analogue, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrated potent control of annual weeds like barnyardgrass. cabidigitallibrary.orgresearchgate.net Research on this compound suggested its mechanism of action might be associated with the inhibition of cell wall biosynthesis in susceptible plants, a mode of action that differs from many existing herbicides. cabidigitallibrary.org This finding highlights the potential for discovering novel mechanisms of action within the isoxazoline class. The synthesis of new uracil (B121893) derivatives containing an isoxazoline moiety is another research avenue, aiming to develop protoporphyrinogen (B1215707) oxidase (PPO) inhibitors that can control glyphosate-resistant weeds. nih.gov These diverse research trajectories underscore the scientific interest in isoxazoline herbicides as a source of new solutions for combating problematic weeds.

Data on Herbicidal Activity of Isoxazoline Derivatives

The following table summarizes the herbicidal activity of selected isoxazoline derivatives from research studies.

| Compound/Code Name | Target Weeds | Key Findings |

| 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline (EK-5229) | Barnyardgrass (Echinochloa crus-galli) | Demonstrated good rice selectivity and potent herbicidal activity. cabidigitallibrary.orgresearchgate.net Inhibited root elongation of corn and was suggested to be associated with cell wall biosynthesis inhibition. cabidigitallibrary.org |

| 5-benzyloxymethyl-3-(thiophen-5-yl)-1,2-isoxazoline derivatives (e.g., 3d-f) | Echinochloa orizycola, Monochoria vaginalis | Showed good activity against dominant paddy weeds without significant injury to rice. researchgate.net |

| Pyroxasulfone | Broad range of grass and broadleaf weeds | An inhibitor of very-long-chain fatty acid (VLCFA) synthesis, effective for pre-emergence and post-emergence control in crops like corn, soybean, and cereals. nih.govjst.go.jp |

| Fenoxasulfone | Paddy field weeds | An isoxazoline-type herbicide developed for use in paddy fields, also inhibiting VLCFA synthesis. nii.ac.jpjst.go.jp |

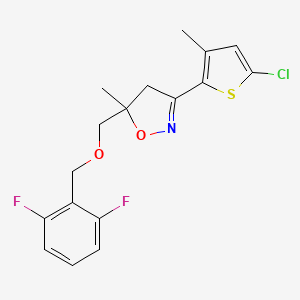

Structure

3D Structure

Properties

Molecular Formula |

C17H16ClF2NO2S |

|---|---|

Molecular Weight |

371.8 g/mol |

IUPAC Name |

3-(5-chloro-3-methylthiophen-2-yl)-5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-4H-1,2-oxazole |

InChI |

InChI=1S/C17H16ClF2NO2S/c1-10-6-15(18)24-16(10)14-7-17(2,23-21-14)9-22-8-11-12(19)4-3-5-13(11)20/h3-6H,7-9H2,1-2H3 |

InChI Key |

OWWOCIVIHWBTEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1)Cl)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Chloro Methiozolin Analogues

Established Synthetic Pathways for Isoxazoline (B3343090) Derivatives

The synthesis of the isoxazoline ring, the core of methiozolin (B1249797), is well-established in organic chemistry. The most prominent and widely utilized method is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.gov This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkene or alkyne. nih.govresearchgate.net

Key synthetic strategies for isoxazoline derivatives include:

1,3-Dipolar Cycloaddition: This is the most common pathway where nitrile oxides, generated in situ from aldoximes or other precursors, react with alkenes. nih.govresearchgate.net For instance, the reaction of nitrile oxides with unsaturated compounds was one of the first pathways explored in isoxazole (B147169) chemistry. researchgate.net

Copper(I)-Catalyzed Cycloaddition: A regioselective, one-pot procedure using a copper(I) catalyst allows for the rapid synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.govorganic-chemistry.org

Ultrasound and Microwave-Assisted Synthesis: Modern techniques like ultrasound and microwave irradiation have been employed to synthesize isoxazole and pyrazole (B372694) derivatives, often leading to higher yields, shorter reaction times, and milder reaction conditions. nih.govnih.gov

Multi-component Reactions: Palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine (B1172632), carbon monoxide, and an aryl iodide can produce isoxazole derivatives. organic-chemistry.org

A specific method for synthesizing methiozolin involves reacting 4,5-dihydro-5-methyl-3-{(3-methylthiophene-2-yl)-isoxazole-5-yl}methanol with 2,6-difluorobenzyl bromide or chloride. evitachem.com

Optimization of Reaction Conditions for Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, which is essential for both laboratory-scale research and industrial-scale production.

Influence of Solvent Systems and Catalysts

The choice of solvent and catalyst significantly impacts the efficiency and outcome of the synthesis of isoxazoline derivatives.

Solvent Systems: A mixed solvent system of water and an organic solvent like toluene (B28343) or chlorobenzene (B131634) is effective for the synthesis of methiozolin. evitachem.com In other syntheses, acetonitrile (B52724) has been shown to provide a good balance between conversion and selectivity and is considered a "greener" alternative to solvents like dichloromethane (B109758) and benzene (B151609). scielo.br

Catalysts: Phase transfer catalysts are critical for enhancing the reaction efficiency in methiozolin synthesis. evitachem.com For the broader class of isoxazoles, both homogeneous and heterogeneous catalysts are used. nih.gov Copper(I) salts are frequently used to catalyze the cycloaddition of nitrile oxides and alkynes. nih.govorganic-chemistry.org In some cases, catalyst-free synthesis under ultrasound irradiation has been reported. nih.gov The use of a cinchona alkaloid-derived phase-transfer catalyst has been effective in the enantioselective synthesis of trifluoromethylated isoxazolines. researchgate.net

Strategies for Enhancing Yield and Purity

Several strategies are employed to improve the yield and purity of methiozolin and its analogues.

Reaction Time and Temperature: Optimizing the reaction time can prevent the formation of undesired byproducts. For some oxidative coupling reactions, reducing the reaction time from 20 hours to 4 hours did not significantly impact conversion and selectivity. scielo.br For methiozolin synthesis, the reaction is typically conducted at temperatures between 50 and 100 degrees Celsius. evitachem.com

Purification Techniques: Crystallization is a key step for purifying the final product. For methiozolin, crystallization techniques involving alcohols and aliphatic hydrocarbons are used to achieve high purity. evitachem.com Column chromatography is also a common method for purification. psu.edu

Process Optimization: Response surface methodology (RSM) can be used to systematically optimize various reaction parameters, such as temperature and time, to achieve the highest possible yield or activity. mdpi.com

Below is a table summarizing the optimization of reaction conditions for the synthesis of dihydrobenzofuran neolignans, which shares principles applicable to isoxazoline synthesis.

Table 1: Optimization of Reaction Conditions for Dihydrobenzofuran Neolignan Synthesis scielo.br

| Parameter | Condition | Outcome |

|---|---|---|

| Oxidant | Silver(I) oxide (0.5 equiv.) | Most efficient among tested silver(I) reagents |

| Solvent | Acetonitrile | Best balance of conversion and selectivity; "greener" option |

| Reaction Time | 4 hours (reduced from 20) | No significant decrease in conversion or selectivity |

Enantioselective Synthesis and Stereochemical Impact on Bioactivity

Methiozolin possesses a chiral center, meaning it exists as two enantiomers (mirror-image isomers). The stereochemistry of a molecule can have a profound impact on its biological activity.

Enantioselective Synthesis: The asymmetric synthesis of methiozolin has been achieved to produce enantiomerically pure forms. researchgate.net One approach involves a quinidine-based phase-transfer-catalyzed enantioselective cascade oxa-Michael−cyclization reaction. researchgate.net Chiral preparatory high-performance liquid chromatography (HPLC) is used to separate the enantiomers. psu.edu The synthesis of other chiral isoxazolines has been achieved using catalysts such as monoclonal antibodies or metal complexes with chiral ligands, which can lead to high enantioselectivity. chemrxiv.orgmdpi.com For example, a reaction of hydroxylamine with trifluoromethyl-substituted enones catalyzed by a cinchona alkaloid-derived phase-transfer catalyst yielded isoxazolines with up to 94% enantiomeric excess (ee). researchgate.net

Stereochemical Impact: Studies have shown that the herbicidal activity of methiozolin resides primarily in one of its enantiomers. The (S)-enantiomer of methiozolin exhibits significantly higher herbicidal activity compared to the (R)-enantiomer. psu.eduresearchgate.net This highlights the importance of stereochemistry in the design of active compounds, as the biological target often has a specific three-dimensional structure that interacts preferentially with one enantiomer. In some cases, the less active or inactive enantiomer can contribute to off-target effects or environmental load.

The specific optical rotations for the enantiomers of a key methiozolin precursor and the final product are detailed in the table below.

Table 2: Specific Optical Rotation of Methiozolin Enantiomers and Precursors psu.edu

| Compound | Specific Rotation [α]D |

|---|---|

| (S)-[5-methyl-3-(3-methyl-thiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol | +55.5° (c = 1.0, CH2Cl2) |

| (R)-[5-methyl-3-(3-methyl-thiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol | -54.5° (c = 1.0, CH2Cl2) |

| (S)-Methiozolin | +55.50° (c = 1.0, CH2Cl2) |

| (R)-Methiozolin | -54.50° (c = 1.0, CH2Cl2) |

Novel Derivatization Strategies for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve synthesizing a series of analogues by modifying specific parts of a lead molecule to understand how these changes affect its biological activity.

Isoxazoline Ring Modification: Several isoxazoline derivatives of methiozolin have been synthesized and shown to exhibit similar herbicidal symptoms, suggesting that the isoxazoline core is amenable to structural variations while maintaining the desired mode of action. researchgate.net

Substitution Patterns: The synthesis of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide has been explored to create new series of isoxazole derivatives for biological testing. mdpi.com

Scaffold Hopping: This strategy involves replacing the central scaffold of a molecule with a structurally different but functionally similar one. For example, replacing a pyridine (B92270) moiety with a five-membered thiazole (B1198619) in related herbicidal compounds has led to the identification of potent new inhibitors. d-nb.infonih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies correlate the physicochemical properties of analogues (such as steric, electronic, and lipophilic parameters) with their biological activity. nih.gov This approach can help in rationally designing more potent compounds. For example, in a study of methcathinone (B1676376) analogues, the steric properties of substituents were found to be a key determinant of their biological selectivity. nih.gov

These derivatization strategies are essential for optimizing the efficacy of herbicides like methiozolin and for discovering novel compounds with improved properties. researchgate.netd-nb.info

Elucidation of the Herbicide Mechanism of Action of 5 Chloro Methiozolin

Investigation of Initial Hypotheses for Herbicidal Action

Early research into the herbicidal activity of methiozolin (B1249797) (a closely related compound) considered several potential mechanisms, including the disruption of pigment biosynthesis, cellulose (B213188) biosynthesis, and the mevalonic acid pathway. researchgate.net

Evaluation of Pigment Biosynthesis Inhibition Pathways

One of the initial hypotheses was that 5-Chloro-methiozolin acts as a pigment inhibitor, possibly by inhibiting tyrosine aminotransferase (TAT), an enzyme involved in the biosynthesis of plastoquinone. wcta-online.commda.state.mn.us This was suggested based on observations that feeding hydroxyphenylpyruvate, the product of TAT, could counteract the growth inhibition caused by methiozolin in duckweed. wcta-online.com However, further studies revealed that methiozolin had only a minor impact on chlorophyll (B73375) and alpha-tocopherol (B171835) content in treated seedlings. researchgate.netcambridge.org Additionally, supplementing the proposed TAT pathway with various compounds did not alleviate the phytotoxicity of methiozolin. researchgate.netcambridge.org Research on a recombinant tyrosine aminotransferase from Arabidopsis thaliana showed that methiozolin did inhibit the enzyme, but with a very high IC50 value of approximately 200 μM, suggesting it was unlikely to be the primary target. wcta-online.com

Assessment of Cellulose Biosynthesis Inhibition

Another avenue of investigation focused on the potential for 5-Chloro-methiozolin to inhibit cellulose biosynthesis. researchgate.netresearchgate.net Studies using 14C-glucose incorporation in corn roots demonstrated that methiozolin significantly inhibited the biosynthesis of both cellulose and hemicellulose fractions at concentrations as low as 0.1 μM after 24 hours of exposure. wcta-online.com Despite these findings, the morphological symptoms observed in treated plants did not align with those of known cellulose biosynthesis inhibitors like dichlobenil. wcta-online.com Microscopic examination of root images from treated seedlings showed that root cell lengths were similar to untreated seedlings, indicating that the primary effect was the inhibition of cell proliferation rather than cell elongation, which is a hallmark of cellulose biosynthesis inhibitors. researchgate.netcambridge.org

Analysis of Mevalonic Acid Pathway Disruption

The striking similarity between the herbicidal symptoms of methiozolin and lovastatin, a known inhibitor of the mevalonic acid (MVA) pathway, led researchers to suspect that this pathway might be the target. researchgate.netcambridge.org The MVA pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular functions. wikipedia.org However, experiments designed to test this hypothesis found that methiozolin did not inhibit the production of phytosterol, a key product of the MVA pathway. researchgate.netcambridge.org Furthermore, supplying MVA pathway metabolites to treated seedlings did not rescue them from the herbicidal effects. researchgate.netcambridge.org This evidence strongly suggested that the disruption of the mevalonic acid pathway was not the primary mechanism of action for 5-Chloro-methiozolin. researchgate.netcambridge.org

Identification and Characterization of Fatty Acid Thioesterase (FAT) Inhibition

Subsequent research definitively identified fatty acid thioesterase (FAT) as the primary molecular target of 5-Chloro-methiozolin. researchgate.netcroplife.org.aunih.gov This discovery placed it in Group 30 of the Herbicide Resistance Action Committee (HRAC) classification, alongside other FAT inhibitors like cinmethylin (B129038). croplife.org.aunih.gov

In Vitro Enzymatic Binding Affinity Studies

In vitro experiments were crucial in confirming FAT as the target. Studies demonstrated that methiozolin binds to fatty acid thioesterases from both Arabidopsis thaliana and Lemna aequinoctialis. researchgate.netcambridge.org Further research corroborated these findings, showing that methiozolin binds to FAT in the nanomolar range, indicating a high affinity. nih.gov These binding affinity studies, often employing techniques like fluorescence-based thermal shift assays, provided direct evidence of the molecular interaction between the herbicide and the enzyme. nih.govresearchgate.net The physiological profile of plants treated with methiozolin was also found to be very similar to that of plants treated with cinmethylin, a known FAT inhibitor. researchgate.netcambridge.org

| Plant Species | Assay Type | Finding |

| Arabidopsis thaliana | In Vitro Binding | Methiozolin binds to FATs. researchgate.netcambridge.org |

| Lemna aequinoctialis | In Vitro Binding | Methiozolin binds to FATs. researchgate.netcambridge.org |

| Lemna paucicostata | Metabolic Profiling | Reduced fatty acid content similar to cinmethylin. cambridge.org |

| Arabidopsis thaliana | Metabolic Profiling | No significant difference in fatty acid content at 1 µM. cambridge.org |

Molecular Docking and Comparative Active Site Modeling

To understand the interaction at an atomic level, molecular docking and comparative active site modeling studies were conducted. cambridge.org Using the X-ray crystal structure of a cinmethylin-FAT A complex as a template, researchers modeled the binding of methiozolin within the active site. cambridge.org These models revealed that the binding site of FAT A can be divided into three subsites. cambridge.org The modeling suggested that methiozolin and cinmethylin have comparable and overlapping binding sites on the FAT enzyme. cambridge.orgresearchgate.net The docking studies showed that the 5-chloro-indole moiety of similar compounds could fit into the active site, and the analysis of binding modes helped to explain the observed inhibitory activity. nih.gov This detailed structural information is invaluable for understanding the mechanism of inhibition and for the potential design of new, more effective herbicides targeting FAT.

| Technique | Software/Method | Key Finding |

| Molecular Modeling | GOLD docking program, MOE | Generated methiozolin arrangements in the cinmethylin binding site, revealing an overlapping binding mode. cambridge.org |

| Comparative Active Site Modeling | Based on cinmethylin-FAT A co-crystal structure | The FAT A binding site consists of three subsites, with methiozolin and cinmethylin sharing a comparable binding space. cambridge.org |

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of chemical compounds with their biological activities. taylorfrancis.comukim.mk These models are instrumental in modern drug and pesticide discovery, allowing researchers to predict the efficacy of new molecules and optimize lead compounds to enhance activity and selectivity. taylorfrancis.comacs.org A QSAR model is expressed as a mathematical equation:

Activity = f (molecular descriptors) + error psu.edu

Such studies on related isoxazolines demonstrate the power of QSAR to guide the synthesis of novel derivatives with improved potency. taylorfrancis.commdpi.com By understanding how modifications to the isoxazoline (B3343090) scaffold affect biological action, researchers can rationally design new compounds, a principle that is directly applicable to the development and optimization of herbicides like 5-chloro-methiozolin. taylorfrancis.combiorxiv.orgbiorxiv.org

Cellular and Physiological Manifestations in Susceptible Plant Biotypes

The herbicidal effects of 5-chloro-methiozolin manifest through distinct and observable physiological and cellular disruptions in susceptible plants. The most characteristic symptom is the arrest of new growth, stemming from targeted interference with fundamental cellular processes.

Impact on Meristematic Growth and Cell Proliferation Dynamics

The primary and most evident symptom of 5-chloro-methiozolin activity in susceptible plants like Arabidopsis thaliana and Poa annua is the arrest of meristematic growth. researchgate.netbioone.org Meristems are the plant's growth engines, regions of actively dividing cells responsible for forming new organs. 5-chloro-methiozolin halts this process by specifically inhibiting cell proliferation rather than cell elongation. researchgate.netbioone.org Microscopic examination of roots from treated seedlings revealed that individual cell lengths were similar to those of untreated seedlings, confirming that the herbicide's target is the process of cell division itself. researchgate.netbioone.org This leads to a rapid cessation of both root and shoot development. researchgate.net

| Plant Species | Effect | Concentration for Effect |

| Arabidopsis thaliana | 50% Root Growth Reduction (GR50) | 8 nM |

| Arabidopsis thaliana | 80% Shoot Emergence Reduction (GR80) | ~50 nM |

| Arabidopsis thaliana | Complete Arrest of Apical Meristem Growth | >500 nM |

Disruption of Lipid Metabolism and Fatty Acid Content

The molecular mechanism underpinning the inhibition of cell proliferation is the disruption of fatty acid biosynthesis. researchgate.net 5-chloro-methiozolin acts as an inhibitor of fatty acid thioesterase (FAT) enzymes. researchgate.netmoa-technology.com These enzymes are critical for terminating fatty acid synthesis in the plastids by releasing newly synthesized fatty acids from their acyl carrier protein (ACP), making them available for export and use in building lipids for membranes, signaling molecules, and energy storage. biorxiv.orgresearchgate.net

Inhibition of FAT by 5-chloro-methiozolin is believed to cause a downstream cascade of effects, including the disruption of lipid formation, leading to unstable cell membranes and faulty lipid signaling systems that are essential for regulating cell division. weedturf.org This mode of action is physiologically similar to that of the herbicide cinmethylin. researchgate.net

Interestingly, a notable discrepancy has been observed in its effects on different plant species. In experiments with lesser duckweed (Lemna paucicostata), 5-chloro-methiozolin treatment resulted in a reduced fatty acid content. researchgate.netweedturf.org However, in a similar study, no significant difference in fatty acid content was detected between treated and untreated Arabidopsis thaliana seedlings at a concentration of 1 µM. researchgate.netresearchgate.net Despite this, modeling and in vitro binding assays confirm that 5-chloro-methiozolin binds to FATs from both Lemna and Arabidopsis. researchgate.netresearchgate.net

| Plant Species | Assay Condition | Observed Effect on Fatty Acid Content | Reference |

| Lemna paucicostata | In vivo treatment | Reduced fatty acid content, similar to cinmethylin | researchgate.netweedturf.org |

| Arabidopsis thaliana | In vivo treatment (1 µM) | No difference detected compared to untreated seedlings | researchgate.netresearchgate.net |

| Lemna paucicostata | In vitro assay | Binding to FAT confirmed | researchgate.net |

| Arabidopsis thaliana | In vitro assay | Binding to FAT confirmed | researchgate.net |

Root and Shoot Development Inhibition Phenotypes

The direct consequence of halting meristematic cell division is a profound inhibition of both root and shoot development, a key phenotype of 5-chloro-methiozolin activity. This inhibition is dose-dependent and has been quantified in several susceptible species. In laboratory settings, the herbicide is extremely potent, with nanomolar concentrations being sufficient to cause significant growth reduction.

The visible symptoms include the cessation of root and shoot elongation, leading to stunted plants that fail to develop. bioone.org This effect is observed in both pre-emergence and post-emergence applications, highlighting the herbicide's ability to be absorbed by roots and shoots. bioone.org

| Plant Species | Growth Parameter | Effective Concentration |

| Arabidopsis thaliana | Root Growth (GR50) | 8 nM |

| Arabidopsis thaliana | Shoot Emergence (GR80) | ~50 nM |

| Corn (Zea mays) | Root Growth (GR50) | 0.03 µM (30 nM) |

| Fine Fescue (Festuca spp.) | Germination | Complete inhibition at >0.83 lb/acre |

Unresolved Aspects and Future Research Directions in Mechanism of Action

While the identification of fatty acid thioesterase (FAT) as the primary target of 5-chloro-methiozolin represents a significant advance, several aspects of its mechanism of action remain unresolved, pointing toward important avenues for future research. researchgate.netbioone.org

A key unresolved issue is the observed discrepancy in its effect on bulk fatty acid content between different plant species. researchgate.net While treatment reduces fatty acid levels in Lemna, similar effects were not seen in Arabidopsis at the concentrations tested, even though the compound binds to the FAT enzyme in both species. researchgate.netresearchgate.net Future research should aim to elucidate the metabolic or physiological reasons for this difference. This could involve analyzing specific fatty acid profiles rather than total content, investigating potential differences in herbicide uptake or metabolism between the species, or exploring the roles of different FAT isoforms (e.g., FatA and FatB). researchgate.net

Further research is also needed to fully characterize the binding interaction between 5-chloro-methiozolin and the FAT enzyme. While modeling suggests an overlapping binding site with cinmethylin, detailed crystallographic studies of 5-chloro-methiozolin bound to the enzyme would provide a precise understanding of the interaction. researchgate.netbiorxiv.org This knowledge is crucial for designing new, more effective inhibitors.

Looking forward, a major direction for research is the development of new FAT inhibitors to combat the growing problem of herbicide resistance. biorxiv.orgresearchgate.net As weeds develop resistance to herbicides that target other metabolic pathways, novel modes of action like FAT inhibition become increasingly valuable. moa-technology.combiorxiv.org Future work will likely focus on "scaffold hopping"—using the known structures of inhibitors like 5-chloro-methiozolin and cinmethylin to design entirely new chemical classes that target the same enzyme, potentially with improved crop selectivity or environmental profiles. biorxiv.org The discovery of new chemical matter targeting FATs is a critical strategy for diversifying weed management tools and ensuring long-term agricultural productivity. biorxiv.orgcambridge.org

Biological Efficacy and Selective Action Profiling

Dose-Response Characterization in Model Organisms

Studies utilizing model organisms have been crucial in quantifying the potent herbicidal activity of methiozolin (B1249797). In experiments with Arabidopsis thaliana, a model plant, methiozolin demonstrated significant biological activity at nanomolar concentrations. It was observed to inhibit root growth with a GR50 (the concentration required to reduce growth by 50%) value of 8 nM. researchgate.netcambridge.org Shoot emergence was also highly sensitive, with a GR80 (the concentration for 80% growth reduction) of approximately 50 nM. researchgate.netcambridge.org At concentrations exceeding 500 nM, apical meristem growth in Arabidopsis was completely arrested. researchgate.netcambridge.org

Poa annua (annual bluegrass), a primary target weed, exhibited a similar level of susceptibility to methiozolin as Arabidopsis. researchgate.netcambridge.org In another susceptible grass species, corn, methiozolin inhibited root growth with a GR50 of 0.03 μM. wcta-online.com These findings underscore the compound's potent effect on the fundamental growth processes of susceptible plants. wcta-online.comresearchgate.net

Table 1: Dose-Response of Model Organisms to Methiozolin

| Organism | Tissue/Process Measured | Metric | Value |

|---|---|---|---|

| Arabidopsis thaliana | Root Growth | GR50 | 8 nM |

| Arabidopsis thaliana | Shoot Emergence | GR80 | ~50 nM |

| Arabidopsis thaliana | Apical Meristem Growth | Complete Arrest | >500 nM |

| Corn (Zea mays) | Root Growth | GR50 | 0.03 μM |

Differential Susceptibility Across Various Weed Species

Methiozolin has demonstrated effective control over a range of problematic weed species in turfgrass and other settings. researchgate.netnih.gov Its efficacy varies depending on the weed species and their growth stage at the time of application. wcta-online.comnih.gov

Key target weeds include annual bluegrass (Poa annua), large crabgrass (Digitaria sanguinalis), and goosegrass (Eleusine indica). researchgate.netnih.gov Greenhouse studies have quantified the susceptibility of annual bluegrass, showing that the GR50 value increases as the plant matures. wcta-online.comnih.gov Research has also shown differential susceptibility between goosegrass and smooth crabgrass. Goosegrass was found to be more sensitive to pre-emergence applications of methiozolin than smooth crabgrass. researchgate.netresearchgate.net Conversely, smooth crabgrass was generally more sensitive to post-emergence treatments. researchgate.net

Table 2: Susceptibility of Various Weed Species to Methiozolin

| Weed Species | Growth Stage | Metric | Value (g ai ha-1) |

|---|---|---|---|

| Annual Bluegrass (Poa annua) | Pre-emergence | GR50 | 23 |

| Annual Bluegrass (Poa annua) | Two-leaf | GR50 | 52 |

| Annual Bluegrass (Poa annua) | Four-leaf | GR50 | 104 |

| Annual Bluegrass (Poa annua) | Eight-leaf | GR50 | 218 |

| Goosegrass (Eleusine indica) | Pre-emergence | WR90 | 30.4 |

| Smooth Crabgrass (Digitaria ciliaris) | Pre-emergence | WR90 | 118 |

Physiological Basis of Selectivity in Desired Turfgrass Species

The selective action of methiozolin allows for the control of target weeds like Poa annua within established desirable turfgrasses, such as creeping bentgrass (Agrostis stolonifera), Kentucky bluegrass (Poa pratensis), perennial ryegrass (Lolium perenne), and zoysiagrass (Zoysia japonica). wcta-online.comnih.govnih.govregulations.gov This selectivity is primarily attributed to physiological differences in herbicide uptake and movement between the weed and the turfgrass species, rather than differences in metabolic breakdown. cambridge.org

Methiozolin is a lipophilic compound that can be absorbed by both the roots and leaves of plants. researchgate.netcambridge.orgauburn.edu However, its primary route for effective herbicidal action is through root uptake. mda.state.mn.usregulations.gov Studies have shown that applications directed to the soil surface provide equivalent control to broadcast applications covering both leaf and soil, while applications to the leaf only result in no herbicidal activity. wcta-online.comnih.gov

Once absorbed, methiozolin exhibits moderate acropetal translocation, meaning it moves upward within the plant's xylem towards the leaf tips. researchgate.netcambridge.orgnih.govauburn.edu There is very little to no basipetal (downward) translocation through the phloem. researchgate.netauburn.edu Research using radiolabeled 14C-methiozolin confirmed that in both annual bluegrass and creeping bentgrass, the majority of the absorbed compound remains in the treated leaf, with over 90% still present 72 hours after application. researchgate.net The variation in sensitivity between turfgrass and weeds has been partially linked to differences in the rates of absorption and translocation. cambridge.org

The basis for methiozolin's selectivity between desired turfgrass and target weeds does not appear to be linked to the rate of its metabolic degradation within the plant. cambridge.org Research indicates that differences in sensitivity are more directly related to variations in absorption and translocation kinetics. cambridge.org While methiozolin does undergo degradation in the environment, with one major degradate, Met-3, showing toxicity similar to the parent compound, differential metabolism within the plant is not considered a primary factor for its selective herbicidal action. mda.state.mn.us

Absorption and Translocation Kinetics (Root vs. Shoot Uptake)

Influence of Environmental Factors on Herbicidal Efficacy

Environmental conditions play a significant role in the effectiveness of methiozolin.

Soil Moisture: Because root uptake is the primary pathway for herbicidal activity, the presence of adequate soil moisture is critical. mda.state.mn.us Irrigation or rainfall following an application enhances efficacy by moving the compound into the root zone. mda.state.mn.usregulations.gov

Temperature: Temperature can influence both efficacy and turfgrass safety. Methiozolin is typically applied when average daily temperatures are between 50 and 80°F (10 to 27°C). regulations.gov Growth chamber studies revealed that the potential for injury to creeping bentgrass was significantly higher at cooler temperatures (10°C) compared to warmer temperatures (20°C and 30°C). researchgate.net In contrast, the impact on annual bluegrass was consistent across these temperatures, suggesting that cooler conditions may narrow the selectivity margin. researchgate.net

Soil Interaction and Persistence: Methiozolin is classified as moderately persistent to persistent in aerobic soil environments. regulations.gov It has limited vertical mobility in the soil profile, with studies detecting it only within the top 2 cm, which suggests a low potential for leaching. researchgate.net The primary routes of dissipation are photodegradation and aerobic metabolism. regulations.gov The presence of turfgrass significantly accelerates its dissipation compared to bare soil; one study reported a half-life of 3.5 days in turf-covered soil versus 13 days in bare soil, a difference attributed to plant uptake and microbial activity. researchgate.net

Herbicide Resistance Evolution and Strategies for Sustainable Management

Mechanisms of Herbicide Resistance in Target Weed Populations

Target-Site Resistance Mechanisms

Target-site resistance arises from genetic mutations in the gene encoding the protein that the herbicide targets. croplife.org.aunih.gov This alteration prevents the herbicide from binding effectively, rendering it ineffective. For herbicides that inhibit cellulose (B213188) biosynthesis, such as those in the isoxazoline (B3343090) class, the primary targets are cellulose synthase (CESA) enzymes. nih.gov

Research on other cellulose biosynthesis inhibitors (CBIs) has shown that point mutations in CESA genes can confer resistance. For instance, mutations in the CESA1 gene have been linked to resistance to fluopipamine, quinoxyphen, and flupoxam. acs.org Similarly, resistance to isoxaben (B1672637) has been associated with mutations in cesa3ixr1 and cesa6ixr2. frontiersin.org These mutations often occur in regions of the CESA protein that are not directly at the active site but are thought to alter the protein's conformation, thereby preventing the herbicide from binding or exerting its inhibitory effect. acs.orgfrontiersin.org While specific mutations conferring resistance to 5-Chloro-methiozolin have yet to be widely documented, the established patterns with other CBIs suggest a high potential for similar TSR mechanisms to evolve.

Table 1: Examples of Target-Site Mutations Conferring Resistance to Cellulose Biosynthesis Inhibitors

| Herbicide | Target Gene | Mutation | Resistant Weed/Plant |

| Fluopipamine | CESA1 | G1009S, R292C | Arabidopsis |

| Quinoxyphen | CESA1 | R292C | Arabidopsis |

| Flupoxam | CESA1 | G1009D | Arabidopsis |

| Isoxaben | CESA3, CESA6 | Not specified | Arabidopsis |

Data sourced from research on Arabidopsis thaliana as a model organism. acs.orgfrontiersin.org

Non-Target-Site Metabolic Resistance Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. croplife.org.aunih.gov This is often due to enhanced metabolism of the herbicide by the weed, where the chemical is broken down into non-toxic forms before it can act. ksu.eduwsu.edu This type of resistance is particularly problematic as it can confer resistance to multiple herbicides with different modes of action. wsu.edumdpi.com

The primary enzyme families involved in metabolic resistance are cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). mdpi.comcolostate.edu Studies have shown that the expression of these enzyme-encoding genes can be constitutively upregulated in resistant plants. nih.gov For instance, in the grass weed Lolium rigidum, enhanced metabolism is a key mechanism of resistance to multiple herbicides, including those from the isoxazoline class like pyroxasulfone (B108660). uwa.edu.au The organophosphate insecticide phorate (B1677698) has been shown to synergize with pyroxasulfone, suggesting P450 involvement in its detoxification. uwa.edu.au

Metabolic resistance is a significant threat because it can evolve to confer resistance to new herbicides, like 5-Chloro-methiozolin, even without prior exposure, if the metabolic pathway is general enough to act on the new chemical structure. wsu.edu

Identification of Cross-Resistance and Multiple-Resistance Patterns

Cross-resistance occurs when a single resistance mechanism confers resistance to two or more herbicides. ksu.eduisws.org.in For example, a mutation in the target enzyme that confers resistance to one isoxazoline herbicide might also confer resistance to another, such as 5-Chloro-methiozolin. Studies on other herbicide classes, like ACCase inhibitors, have detailed how specific mutations lead to varying levels of cross-resistance across different chemical families within the same mode of action. nih.gov While specific cross-resistance patterns for 5-Chloro-methiozolin are still being researched, the potential is high within the isoxazoline family and other cellulose biosynthesis inhibitors.

Multiple-resistance is the phenomenon where a weed biotype is resistant to herbicides from two or more different modes of action due to the presence of multiple, distinct resistance mechanisms. isws.org.inagrilife.org For example, a weed population could have both a target-site mutation conferring resistance to a cellulose biosynthesis inhibitor like 5-Chloro-methiozolin and an enhanced metabolic pathway providing resistance to an ALS inhibitor. Multiple resistance has been reported in various weed species, such as Alopecurus myosuroides and Lolium rigidum, which are resistant to a wide array of herbicides. isws.org.in The first case of multiple resistance in annual bluegrass (to both ALS and PSII inhibitors) highlights the growing complexity of weed management. agrilife.org

The evolution of a Lolium rigidum population with metabolic resistance to multiple herbicides, which then developed resistance to the isoxazoline pyroxasulfone under selection pressure, demonstrates the risk of multiple resistance incorporating newer chemistries. uwa.edu.auuwa.edu.au

Molecular and Genetic Approaches for Resistance Monitoring

Early detection of herbicide resistance is crucial for effective management. Molecular and genetic techniques offer rapid and precise methods for identifying resistance mechanisms in weed populations. ubiquitypress.com

Table 2: Molecular Techniques for Herbicide Resistance Detection

| Technique | Description | Application | Reference |

| PCR-based assays | Polymerase Chain Reaction (PCR) can amplify specific gene sequences to detect known mutations conferring target-site resistance. portlandpress.com | Rapid detection of specific point mutations in target genes like ALS or ACCase. portlandpress.com | |

| Single-Strand Conformational Polymorphism (SSCP) | A variation of PCR where DNA fragments are separated based on their 3D shape, which is altered by single nucleotide changes. | Used to detect mutations in the ACCase gene in Phalaris minor. nih.gov | |

| Targeted Amplicon Sequencing (TAS) | A Next-Generation Sequencing (NGS) method that allows for the analysis of specific gene regions from a large number of samples simultaneously. | Used to detect 16 different mutation points in four herbicide target enzymes in common ragweed. mdpi.com | |

| Gene Expression Analysis (qPCR) | Quantitative PCR (qPCR) can measure the expression levels of genes, such as those encoding metabolic enzymes (P450s, GSTs). | Used to identify the up-regulation of P450 genes in Lolium sp. resistant to ALS inhibitors. nih.gov | |

| Protein-based Assays | Immunoassays or enzyme activity assays can detect the presence or increased activity of proteins associated with resistance, such as metabolic enzymes. | A lateral flow device has been developed to detect NTSR protein biomarkers in blackgrass. portlandpress.com |

These molecular tools are invaluable for monitoring the spread of resistance and for making informed decisions about herbicide use. ahdb.org.uk For a new compound like 5-Chloro-methiozolin, developing molecular markers for potential resistance mutations in cellulose synthase genes and for key metabolic enzymes will be a proactive step in resistance management. rothamsted.ac.uk

Research on Integrated Weed Management Programs Incorporating 5-Chloro-methiozolin Analogues

Given the inevitable evolution of herbicide resistance, relying solely on chemical control is not a sustainable strategy. Integrated Weed Management (IWM) combines multiple control tactics—cultural, mechanical, biological, and chemical—to manage weeds in a way that is economically viable, environmentally sound, and sustainable. researchgate.netmdpi.com

The goal of IWM is to reduce the selection pressure for herbicide resistance by using a diverse range of control methods. croplife.org.au Research into IWM programs that could incorporate 5-Chloro-methiozolin or its analogues focuses on several key principles:

Crop Rotation: Alternating crops disrupts weed life cycles and allows for the rotation of herbicides with different modes of action. oregonstate.edu

Herbicide Rotation and Mixtures: Avoiding the repeated use of a single herbicide mode of action is a cornerstone of resistance management. croplife.org.aucroplife.org.au Using tank mixes of herbicides with different modes of action that are both effective on the target weed can delay resistance. croplife.org.au Analogues of 5-Chloro-methiozolin, like pyroxasulfone, are often recommended for use in programs with other herbicides. researchgate.netnih.gov

Cultural Practices: Practices such as adjusting planting dates, increasing crop seeding rates to enhance competitiveness, and using cover crops can suppress weed growth and reduce reliance on herbicides. frontiersin.orgune.edu.au

Harvest Weed Seed Control (HWSC): Techniques aimed at destroying or removing weed seeds at harvest can significantly reduce the weed seed bank and prevent the spread of resistant individuals. frontiersin.org

Strategic Tillage: While no-till systems have many benefits, strategic tillage can be used to manage certain weed problems. une.edu.au

A long-term study on the Canadian Prairies demonstrated that combining diverse crop rotations (including winter cereals and silage crops), increased seeding rates, and chaff collection successfully managed wild oat populations, even without in-crop herbicides. frontiersin.org Such systems provide a framework for integrating new herbicides like 5-Chloro-methiozolin as part of a multi-tactic approach, preserving their efficacy for longer.

Environmental Fate and Behavior in Agroecosystems

Dissipation Kinetics and Persistence in Soil Systems

5-Chloro-methiozolin is characterized as moderately persistent to persistent in the soil environment. mda.state.mn.us Its rate of dissipation varies significantly based on environmental conditions, particularly the presence of a turfgrass canopy and the oxygen status of the soil.

Research has shown that dissipation is considerably faster in turf-covered soil compared to bare soil. In one study, the time required for 50% dissipation (DT50) of methiozolin (B1249797) was 3.5 days in turf-covered soil, whereas it was 13 days in bare soil. researchgate.net Following a final application on hybrid bermudagrass greens, 50% of the methiozolin dissipated in 14 days, and 90% dissipated in 46 days. researchgate.net These findings suggest that the turfgrass system, including the plant and its associated microbial community, accelerates the degradation of the compound. researchgate.net

In laboratory studies, the half-life (t½) of methiozolin in soil under aerobic conditions ranges from 47.1 to 185 days. mda.state.mn.us Under anaerobic conditions, the degradation process is slower, with half-lives ranging from 79.6 to 236 days. mda.state.mn.us In water-sediment systems, dissipation from the overlying water is rapid, with half-lives between 1.1 and 4.9 days, but it is significantly slower in the sediment phase, where half-lives can extend from 110 to 220 days. researchgate.net

Table 1: Dissipation Half-Life (DT50) of 5-Chloro-methiozolin in Different Soil and Aquatic Environments

| Environment/Condition | DT50 / Half-Life (days) | Source(s) |

| Bare Soil (Field) | 13 | researchgate.net |

| Turf-Covered Soil (Field) | 3.5 | researchgate.net |

| Soil (Aerobic, Lab) | 47.1 - 185 | mda.state.mn.us |

| Soil (Anaerobic, Lab) | 79.6 - 236 | mda.state.mn.us |

| Aquatic (Aerobic, Lab) | 38.7 - 50.7 | mda.state.mn.us |

| Aquatic (Anaerobic, Lab) | 71.5 - 116 | mda.state.mn.us |

| Water Photolysis (Lab) | 5.2 | mda.state.mn.us |

| Soil Photolysis (Lab) | 19.6 - 20.8 | mda.state.mn.us |

The movement of 5-Chloro-methiozolin in soil is limited, classifying it as a slightly mobile compound. mda.state.mn.us Its mobility is primarily controlled by sorption processes, which are strongly influenced by the physicochemical properties of the soil, most notably the organic matter content. researchgate.netresearchgate.net

Batch equilibrium experiments have demonstrated that soil organic matter content is the principal factor governing the sorption of methiozolin, while soil pH has a negligible effect. researchgate.netresearchgate.net Sorption coefficients (Kd) have been reported to range from 0.4 to 29.4 mL/g, with an average of 13.8 mL/g across various sand-based root zones typical of golf course greens. researchgate.netresearchgate.net The soil organic carbon partition coefficient (Koc), a measure of the tendency of a chemical to bind to soil organic carbon, ranges from 1,499 to 2,781 mL/goc. mda.state.mn.us This high Koc value indicates strong binding to organic matter, which restricts its movement through the soil profile. mda.state.mn.usresearchgate.netresearchgate.net

Studies on mobility using thin-layer chromatography confirm its low mobility in most soil types. researchgate.netresearchgate.net In media with an organic matter content of 0.3% or greater, methiozolin mobility was very low, with retardation factors (Rf) of less than 0.05. researchgate.netresearchgate.net However, in sand with a very low organic matter content (0.1%), the Rf value increased to 0.46, indicating a higher potential for movement. researchgate.netresearchgate.net Field observations corroborate these findings, showing that methiozolin residues are typically detected only within the top 2 cm of the soil, demonstrating limited vertical mobility. researchgate.net Furthermore, research indicates that once sorbed, methiozolin does not readily desorb, suggesting it is resistant to being displaced and leached by water. researchgate.netresearchgate.net

Table 2: Soil Sorption and Mobility Parameters for 5-Chloro-methiozolin

| Parameter | Value | Significance | Source(s) |

| Water Solubility (20°C) | 1.6 mg/L | Low solubility contributes to lower mobility. | mda.state.mn.us |

| Sorption Coefficient (Kd) | 0.4 - 29.4 mL/g | Indicates variable sorption, influenced by soil type. | researchgate.netresearchgate.net |

| Organic Carbon Partition Coefficient (Koc) | 1,499 - 2,781 mL/goc | High value indicates strong binding to soil organic matter and slight mobility. | mda.state.mn.us |

| Retardation Factor (Rf) | <0.05 (in media with ≥0.3% organic matter) | Demonstrates very low mobility in soils with adequate organic matter. | researchgate.netresearchgate.net |

| Retardation Factor (Rf) | 0.46 (in sand with 0.1% organic matter) | Shows potential for higher mobility in low-organic matter, sandy soils. | researchgate.netresearchgate.net |

Photodegradation is a key process for the dissipation of 5-Chloro-methiozolin in the environment. mda.state.mn.us Laboratory studies show that the photolysis half-life in soil is between 19.6 and 20.8 days, while in water, it is significantly faster, with a half-life of 5.2 days. mda.state.mn.us

The degradation process involves the transformation of the parent molecule into several metabolites. mda.state.mn.us The primary transformation pathway identified in aerobic sediment-water systems, which may share similarities with photodegradation, involves the opening of the isoxazoline (B3343090) ring structure. researchgate.net This leads to the formation of various breakdown products. One of the relatively major metabolites identified through this process is 4-(2,6-difluorobenzyloxy)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one (DHB). researchgate.net The phototransformation of other isoxazoline-based fungicides has been shown to proceed via cleavage of the N-O bond within the isoxazoline ring and dechlorination of the benzene (B151609) ring, suggesting similar pathways may be possible for methiozolin. researchgate.net

Regulatory assessments have identified five major environmental degradates of methiozolin (excluding carbon dioxide): Met-3, Met-6, Met-7, DFBA, and DFBA acid. mda.state.mn.us Among these, only Met-3 was found to have toxicity similar to the parent compound and was thus considered the only degradate of concern in ecological risk assessments conducted by the U.S. Environmental Protection Agency. mda.state.mn.us

Microbial metabolism is a crucial pathway for the degradation of 5-Chloro-methiozolin in soil, with the rate being highly dependent on the presence of oxygen. mda.state.mn.usresearchgate.net The compound undergoes relatively fast degradation by aerobic microbes but is significantly more persistent under anaerobic conditions. researchgate.net

Under aerobic conditions, studies using radiolabeled methiozolin showed that the compound degraded steadily, with a calculated half-life of approximately 49 days. researchgate.net After 120 days in one study, only about 16-18% of the initial amount of methiozolin remained, with a significant portion being converted to carbon dioxide or becoming incorporated into non-extractable soil-bound residues. researchgate.net These non-extractable residues were found to be associated primarily with the humin and fulvic acid fractions of the soil organic matter. researchgate.net

In contrast, under anaerobic flooded conditions, the degradation of methiozolin is limited. researchgate.net In these environments, a half-life could not be estimated because the degradation was so slow. researchgate.net This indicates that in water-saturated or oxygen-depleted soil environments, such as compacted soils or deeper soil layers, 5-Chloro-methiozolin is likely to persist for much longer periods. mda.state.mn.us

Characterization of Photodegradation Pathways and Products

Mobility and Transport Potential within Terrestrial and Aquatic Compartments

There is a potential for 5-Chloro-methiozolin and its degradates to leach into groundwater, particularly in vulnerable areas. mda.state.mn.us Product labels carry a "Ground Water Advisory," which states that the chemical possesses properties and characteristics associated with chemicals detected in groundwater. usda.govnih.gov The advisory warns that the compound may leach into groundwater if used in areas with permeable soils, especially where the water table is shallow. mda.state.mn.ususda.govnih.gov Regulatory models have used estimated drinking water concentrations in groundwater of 132 µg/L and 152 µg/L for chronic and acute dietary risk assessments, respectively. mda.state.mn.us

5-Chloro-methiozolin can enter surface water bodies through runoff of rainwater and spray drift during application. regulations.govusda.gov Product labels include a "Surface Water Advisory," indicating that the pesticide may impact surface water quality. usda.govnih.gov The risk is particularly high for poorly draining soils and soils with shallow groundwater. mda.state.mn.ususda.gov The compound is classified as having a medium to high potential for reaching both surface water and aquatic sediment via runoff for several months after application. mda.state.mn.ususda.gov

To mitigate this risk, management practices such as avoiding applications when rainfall or irrigation is expected within 48 hours are recommended. nih.gov Establishing and maintaining a vegetative buffer strip between treated areas and surface water features can also reduce the potential loading from runoff. nih.gov

Spray drift is another potential route of transport to surface water. regulations.govusda.gov Factors that increase drift potential include wind speed, small droplet size, and applications during temperature inversions. regulations.govusda.gov To minimize drift, applicators are advised to use the largest droplet size that provides effective control and to avoid applications during gusty wind conditions. regulations.govusda.gov

Leaching Potential to Groundwater

Identification and Environmental Relevance of Major Degradates in Environmental Matrices

In environmental matrices such as soil and water, methiozolin transforms into multiple degradates. regulations.gov Regulatory assessments by agencies like the U.S. Environmental Protection Agency (EPA) have identified five major environmental degradates, excluding carbon dioxide: Met-3, Met-6, Met-7, DFBA, and DFBA acid. mda.state.mn.us Among these, only Met-3 was determined to have a toxicity profile similar to the parent compound, methiozolin, and is therefore considered a residue of concern in ecological risk assessments. mda.state.mn.usregulations.gov For human health risk assessments, none of the degradates were classified as residues of concern. mda.state.mn.us

Research studies have provided more detailed identification of these degradates in specific environmental compartments. In a study on the soil metabolism of a radiolabeled analogue of methiozolin under aerobic flooded conditions, three major metabolites were identified. kspsjournal.or.kr These were 2,6-difluorobenzoic acid (referred to as Met-1), 4-((2,6-difluorobenzyl)oxy)-3-hydroxy-3-methyl-1-(o-tolyl)butan-1-one (Met-2), and 1-((2,6-difluorobenzyl)oxy)propan-2-ol (Met-3). kspsjournal.or.kr In this particular study, Met-1 and Met-3 were observed to increase over time, reaching peak concentrations before declining. kspsjournal.or.kr

In aerobic sediment-water systems, the degradation of methiozolin was also investigated. One study detected eight metabolites, although all were at minor levels, each accounting for less than 5.5% of the applied radioactivity. researchgate.netnih.gov Another study focusing on the bioconcentration and metabolism of methiozolin in ricefish (Oryzias latipes) identified several minor metabolites in the fish tissue. nih.gov These included 4-(2,6-difluorobenzyloxy-methyl)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one, 2,6-difluorobenzyl alcohol, and (4,5-dihydro-5-methyl-3-(3-methylthiophen-2-yl)isoxazol-5-yl)methanol. nih.gov This suggests that methiozolin is metabolized into numerous minor metabolites with a low potential for bioaccumulation in aquatic organisms. nih.gov

The presence of a degradate of concern has prompted advisory statements on product labels, highlighting the potential for this chemical and its degradate to leach into groundwater, particularly in areas with permeable soils and shallow water tables. mda.state.mn.usregulations.gov

The following table summarizes the major and minor degradates of 5-Chloro-methiozolin identified in various environmental studies and their reported relevance.

| Degradate Name/Code | Chemical Name | Environmental Matrix | Relevance/Observations |

| Met-3 | 1-((2,6-difluorobenzyl)oxy)propan-2-ol | Soil, Water | Considered a residue of concern in ecological risk assessments by the EPA due to toxicity similar to the parent compound. mda.state.mn.usregulations.gov Identified as a major metabolite in aerobic flooded soil studies. kspsjournal.or.kr |

| Met-1 | 2,6-difluorobenzoic acid | Soil | Identified as a major metabolite in aerobic flooded soil studies. kspsjournal.or.kr |

| Met-2 | 4-((2,6-difluorobenzyl)oxy)-3-hydroxy-3-methyl-1-(o-tolyl)butan-1-one | Soil | Identified as a major metabolite in aerobic flooded soil studies. kspsjournal.or.kr |

| Met-6 | Not specified in search results | Soil, Water | Considered a major environmental degradate by the EPA, but not a residue of concern for ecological or human health risk. mda.state.mn.us |

| Met-7 | Not specified in search results | Soil, Water | Considered a major environmental degradate by the EPA, but not a residue of concern for ecological or human health risk. mda.state.mn.us |

| DFBA | Not specified in search results | Soil, Water | Considered a major environmental degradate by the EPA, but not a residue of concern for ecological or human health risk. mda.state.mn.us |

| DFBA acid | Not specified in search results | Soil, Water | Considered a major environmental degradate by the EPA, but not a residue of concern for ecological or human health risk. mda.state.mn.us |

| Minor Metabolite 1 | 4-(2,6-difluorobenzyloxy-methyl)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one | Fish Tissue | Identified as a minor metabolite in ricefish. nih.gov |

| Minor Metabolite 2 | 2,6-difluorobenzyl alcohol | Fish Tissue | Identified as a minor metabolite in ricefish. nih.gov |

| Minor Metabolite 3 | (4,5-dihydro-5-methyl-3-(3-methylthiophen-2-yl)isoxazol-5-yl)methanol | Fish Tissue | Identified as a minor metabolite in ricefish. nih.gov |

Advanced Analytical Techniques for Compound Characterization and Environmental Monitoring

Spectroscopic Techniques for Structural Elucidation of Metabolites and Degradates

Understanding the transformation of 5-Chloro-methiozolin in the environment and in biological systems requires the identification of its metabolites and degradates. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a primary tool for this structural elucidation.

Studies on the fate of 5-Chloro-methiozolin under anaerobic aquatic conditions have successfully used a combination of High-Performance Liquid Chromatography (HPLC) and both LC-MS/MS and GC-MS/MS to identify degradation products. acs.orgnih.govresearchgate.net By comparing the mass spectra and chromatographic retention times of the unknown compounds with those of authentic standards, researchers can confirm the identity of the metabolites. nih.gov

In a study on the bioconcentration of 5-Chloro-methiozolin in ricefish, several minor metabolites were detected and identified using radiolabeling techniques combined with MS. acs.orgnih.gov Identified structures included 4-(2,6-difluorobenzyloxy-methyl)-3-hydroxy-3-methyl-1-(3-methylthiophen-2-yl)butan-1-one, 2,6-difluorobenzyl alcohol, and (4,5-dihydro-5-methyl-3-(3-methylthiophen-2-yl)isoxazol-5-yl)methanol. acs.orgnih.gov Similarly, research in rats identified metabolites such as a glucuronic acid conjugate and a hydroxylated form, indicating extensive metabolism. researchgate.net The fragmentation patterns observed in the MS/MS spectra are critical for piecing together the structures of these transformation products.

Advanced techniques like infrared ion spectroscopy (IRIS) are also emerging as powerful tools for the unambiguous structural elucidation of agrochemical metabolites, helping to differentiate between isomers that may be indistinguishable by mass spectrometry alone. nih.gov

Method Development for Trace Analysis in Complex Biological and Environmental Samples

The analysis of 5-Chloro-methiozolin at trace concentrations in complex matrices such as soil, sediment, water, and biological tissues presents significant analytical challenges due to the high potential for interference. researchgate.netacs.org Method development focuses on robust sample preparation to isolate the target analyte from the matrix and minimize interferences.

For soil and sediment samples, extraction is a critical first step. A common approach involves extracting the sample with an organic solvent or a mixture of organic solvent and water, such as acetonitrile (B52724)/water. researchgate.net This is often followed by a cleanup step to remove interfering compounds. Solid-phase extraction (SPE) is a widely used cleanup technique. Another established sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step. spectroscopyonline.comlcms.cz This method is effective for multi-residue pesticide analysis in a wide variety of matrices. spectroscopyonline.comlcms.cz

In studies of anaerobic degradation, water and sediment samples were extracted with various solvent systems, centrifuged, concentrated, and then analyzed. nih.govresearchgate.net For the analysis of biological samples like fish or rat tissues, the methods must be capable of handling high lipid and protein content. This often requires more rigorous cleanup steps, such as gel permeation chromatography (GPC) or the use of specific SPE cartridges.

The ultimate goal of method development is to achieve high recovery, good precision, and a low limit of detection to ensure reliable data for environmental monitoring and risk assessment. nih.govspectroscopyonline.com For example, a validated LC-MS/MS method for a different chloro-compound in rat plasma and urine demonstrated extraction recoveries greater than 96% with no significant matrix effect. nih.gov

Future Research Perspectives and Methodological Advancements

Application of Omics Technologies for Comprehensive Biological Profiling

To elucidate the biological activity of 5-Chloro-methiozolin, a suite of "omics" technologies would be indispensable. These approaches provide a holistic view of the molecular changes within an organism following chemical exposure.

Metabolomics, the large-scale study of small molecules or metabolites, is a powerful tool for identifying the biochemical pathways affected by a herbicide. nih.govpsu.edu Given that the parent compound, methiozolin (B1249797), inhibits fatty acid synthesis, a primary research goal would be to determine if 5-Chloro-methiozolin has a similar effect. researchgate.net

A metabolomic analysis of plants treated with 5-Chloro-methiozolin would likely focus on quantifying changes in the fatty acid pool. Researchers would anticipate specific perturbations in the fatty acid biosynthesis pathway. This approach allows for the generation of a detailed metabolic fingerprint, revealing the precise biochemical consequences of the herbicide's action and confirming its mode of action. researchgate.net

| Metabolite Class | Specific Metabolites | Hypothesized Change | Rationale |

|---|---|---|---|

| Fatty Acid Precursors | Malonyl-CoA, Acetyl-CoA | Increase | Upstream accumulation due to blockage of the downstream fatty acid thioesterase (FAT) enzyme. |

| Medium-Chain Fatty Acids | Palmitic acid (C16:0), Stearic acid (C18:0) | Decrease | Directly inhibited production due to FAT enzyme disruption. |

| Very-Long-Chain Fatty Acids | Arachidic acid (C20:0), Behenic acid (C22:0) | Decrease | Depletion of precursor fatty acids prevents their elongation. |

| Shikimate Pathway | Shikimic Acid | No significant change | This pathway is the target of other herbicides (e.g., glyphosate) and would not be expected to be the primary target of an isoxazoline (B3343090) herbicide. nih.gov |

Proteomics, particularly chemical proteomics, is essential for the direct identification and validation of a drug's protein target. mdpi.com For 5-Chloro-methiozolin, this approach would be used to confirm that its molecular target is, like its analogue cinmethylin (B129038), the fatty acid thioesterase (FAT) enzyme. researchgate.netresearchgate.net

Activity-based protein profiling (ABPP) or affinity-based chemoproteomic strategies could be employed. These methods use a modified, "probe" version of the 5-Chloro-methiozolin molecule to capture its binding partners from a total plant protein extract. The captured proteins are then identified using mass spectrometry. This provides definitive evidence of a direct physical interaction between the compound and its target enzyme, validating the proposed mode of action at the protein level. mdpi.com

| Experimental Step | Methodology | Expected Outcome |

|---|---|---|

| Probe Synthesis | Synthesize a 5-Chloro-methiozolin analogue with an affinity tag (e.g., biotin) or a clickable alkyne group. | A functionalized probe that retains its binding affinity for the target protein. |

| Protein Extraction & Incubation | Incubate the probe with total protein lysates from susceptible plant species (e.g., Lemna paucicostata). researchgate.net | The probe covalently binds to its target enzyme(s). |

| Target Enrichment | Use affinity purification (e.g., streptavidin beads for a biotin (B1667282) probe) to isolate the probe-protein complexes. | Selective capture of the target protein and any off-targets. |

| Identification by Mass Spectrometry | Analyze the captured proteins by LC-MS/MS to identify them by their peptide sequences. | Identification of Fatty Acid Thioesterase (FAT) A and/or FAT B as the primary binding partners of 5-Chloro-methiozolin. acs.org |

Transcriptomics provides a snapshot of the entire set of RNA transcripts in a cell, revealing how gene expression is altered in response to a chemical stressor. mdpi.com An RNA-sequencing (RNA-seq) experiment on plants treated with 5-Chloro-methiozolin would identify genes that are up- or down-regulated, offering insights into the plant's response and resistance mechanisms. nih.govusda.gov

Key areas of investigation would include the expression levels of the genes encoding the target FAT enzymes, as well as genes involved in general stress responses, detoxification pathways (e.g., cytochrome P450s, glutathione (B108866) S-transferases), and other metabolic pathways that might be secondarily affected. frontiersin.orgoup.com

| Gene Category | Potential Genes | Hypothesized Expression Change | Biological Implication |

|---|---|---|---|

| Lipid Metabolism | FAT-A, FAT-B (target genes), Acyl-CoA synthetases | No Change or Upregulation | The plant may attempt to compensate for enzyme inhibition by increasing the transcription of the target genes. |

| Detoxification Pathways | Cytochrome P450s (CYPs), Glutathione S-Transferases (GSTs), ABC Transporters | Upregulation | Activation of metabolic pathways to break down and sequester the herbicide, a common resistance mechanism. mdpi.com |

| Oxidative Stress Response | Peroxidases (POD), Superoxide dismutases (SOD), Catalases (CAT) | Upregulation | Cellular damage from the herbicide can induce reactive oxygen species (ROS), triggering a protective antioxidant response. nih.gov |

| Photosynthesis | psbA, rbcL (Photosystem II and RuBisCO genes) | Downregulation | A common secondary effect of herbicide-induced stress is the suppression of energy-intensive processes like photosynthesis. oup.com |

Proteomics for Enzyme Target Validation

In Silico Approaches and Computational Chemistry for Predictive Modeling

In silico modeling and computational chemistry are vital for accelerating the research and development of new agrochemicals. These techniques allow for the prediction of molecular interactions and properties before undertaking resource-intensive laboratory synthesis and testing. beilstein-journals.org For 5-Chloro-methiozolin, molecular modeling was used to suggest that it has a binding site on the FAT enzyme comparable to that of cinmethylin. cambridge.orgresearchgate.net

Future research would expand on this by using molecular docking simulations to build a detailed model of how 5-Chloro-methiozolin fits into the three-dimensional structure of the FAT enzyme active site. This would help to understand the role of the chlorine atom in binding affinity and specificity. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the herbicidal activity of other hypothetical analogues, guiding the synthesis of more potent or selective compounds.

Development of Next-Generation 5-Chloro-methiozolin Analogues with Enhanced Profiles

Building on the structural backbone of 5-Chloro-methiozolin, future synthetic chemistry efforts would focus on creating next-generation analogues with improved characteristics. The goal is to optimize the molecule for enhanced efficacy, a broader weed control spectrum, or improved crop safety. Techniques like scaffold hopping, where parts of the molecule are replaced with functionally similar but structurally different groups, could lead to novel intellectual property and compounds with entirely new properties. nih.gov

Research would involve systematically modifying different parts of the 5-Chloro-methiozolin structure—such as the position of the chlorine on the aromatic rings or replacing the thiophene (B33073) ring with other heterocycles—and evaluating the impact on herbicidal activity.

| Structural Modification | Rationale | Desired Outcome | Example Analogue |

|---|---|---|---|

| Alter Chlorine Position | The position of the halogen can significantly impact binding affinity and metabolic stability. | Increased potency; altered selectivity. | A methiozolin analogue with chlorine on the thiophene ring. |

| Replace Thiophene Ring | Explore different heterocyclic rings (e.g., furan, pyridine (B92270), thiazole) to change electronic properties and spatial arrangement. nih.gov | Novel chemical space; potential for new mode of action or improved spectrum. | 5-Chloro-phenyl-isoxazoline derivative. |

| Modify Benzyl (B1604629) Linker | Change the linker between the isoxazoline and benzyl rings to alter flexibility and fit within the enzyme's active site. | Optimize binding kinetics and potency. | An analogue with an ether linkage replaced by a thioether or amine. |

| Create Chiral Variants | Synthesize and test individual enantiomers, as herbicidal activity is often stereospecific. auburn.edu | Identify the most active isomer, allowing for a more efficient final product. | Pure (S)-5-Chloro-methiozolin. |

Research on Synergistic and Antagonistic Interactions with Other Agrochemicals

In modern agriculture, herbicides are often used in tank mixtures to broaden the spectrum of weed control and manage herbicide resistance. It is crucial to understand how 5-Chloro-methiozolin interacts with other commercially available herbicides. These interactions can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the effect is reduced), or additive. cambridge.org

A research program would systematically test 5-Chloro-methiozolin in combination with herbicides from different mode-of-action groups. For example, an organophosphate insecticide was shown to have synergistic effects with the isoxazoline herbicide pyroxasulfone (B108660) in certain cases, while having antagonistic effects with other herbicides. uwa.edu.au Such studies are critical for providing effective weed management recommendations to end-users.

| Herbicide Class (HRAC Group) | Example Active Ingredient | Rationale for Combination Testing | Potential Interaction |

|---|---|---|---|

| ALS Inhibitors (Group 2) | Chlorsulfuron, Imazamox | Combining different modes of action to control a broader weed spectrum and manage resistance. | Likely Additive or Synergistic. |

| PSII Inhibitors (Group 5) | Atrazine, Metribuzin | Combining a FAT inhibitor with a photosynthesis inhibitor could provide robust control of many grass and broadleaf weeds. | Synergistic or Additive. |

| EPSPS Inhibitors (Group 9) | Glyphosate | A very common tank-mix partner for burndown and in-crop applications in tolerant crops. | Additive. |

| PPO Inhibitors (Group 14) | Flumioxazin | Co-application of isoxazolines and PPO inhibitors is common for residual weed control. cambridge.org | Potentially Synergistic on weeds, but could also show synergistic crop injury that needs evaluation. cambridge.org |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-Chloro-methiozolin, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves multistep reactions, including condensation of intermediates like 3-methylthiophene derivatives with halogenated benzyl chlorides. Key steps include:

- Step 1 : Formation of the isothiazole core via cyclization under alkaline conditions (e.g., hydroxylamine sulfate and alkyl halides) .

- Step 2 : Chlorination at the 5-position using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) .

- Optimization Variables : Temperature (40–60°C for cyclization), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., triethylamine for deprotonation).

- Validation : Monitor reaction progress via TLC or HPLC. Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers characterize the purity and structural stability of 5-Chloro-methiozolin under varying storage conditions?

- Methodological Answer :

- Purity Analysis : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against certified reference standards .

- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., pH 3–10 buffers, UV light, 40°C/75% humidity). Quantify degradation products using LC-MS .

- Data Interpretation : Calculate degradation kinetics (e.g., first-order rate constants) and identify labile functional groups (e.g., the isothiazolone ring) prone to hydrolysis .